molecular formula C24H26N2O5S B2891661 1-(3,4-Dimethoxybenzoyl)-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 899911-06-9

1-(3,4-Dimethoxybenzoyl)-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

Cat. No.: B2891661
CAS No.: 899911-06-9
M. Wt: 454.54
InChI Key: BIDGDOGSCKXSEG-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzoyl)-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a structurally complex nitrogen-containing spirocyclic compound characterized by a 1,4-diazaspiro[4.4]non-3-ene-2-thione core. The molecule features dual aromatic substituents: a 3,4-dimethoxybenzoyl group at position 1 and a 3,5-dimethoxyphenyl group at position 3.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[2-(3,5-dimethoxyphenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S/c1-28-17-11-16(12-18(14-17)29-2)21-23(32)26(24(25-21)9-5-6-10-24)22(27)15-7-8-19(30-3)20(13-15)31-4/h7-8,11-14H,5-6,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDGDOGSCKXSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2C(=S)C(=NC23CCCC3)C4=CC(=CC(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Dimethoxybenzoyl)-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione (CAS Number: 899911-06-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its structure, synthesis, and biological effects based on various studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H26N2O5SC_{24}H_{26}N_{2}O_{5}S with a molecular weight of 454.5 g/mol. The compound features a spirocyclic structure that contributes to its unique biological properties.

PropertyValue
CAS Number899911-06-9
Molecular FormulaC24H26N2O5SC_{24}H_{26}N_{2}O_{5}S
Molecular Weight454.5 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzoyl chloride with appropriate amine derivatives under controlled conditions. The detailed synthetic pathway may vary based on the specific reagents and conditions used.

Antitumor Activity

Several studies have highlighted the antitumor potential of compounds similar to 1-(3,4-Dimethoxybenzoyl)-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione. For instance, related benzothiazole derivatives have shown selective inhibitory activity against various cancer cell lines, including lung, colon, and breast cancers . The mechanism often involves the inhibition of farnesyltransferase (FT), which is crucial for the post-translational modification of proteins involved in cancer progression .

The compound's mechanism appears to involve interaction with key signaling pathways in cancer cells. For example, it may inhibit the RAS protein pathway, which is pivotal in cell proliferation and differentiation . This inhibition can lead to decreased tumor growth and increased apoptosis in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can exhibit significant cytotoxicity against various cancer cell lines at low micromolar concentrations. For instance, a related compound showed an IC50 value of 24 nM against farnesyltransferase and produced substantial phenotypic reversion in transformed cells at concentrations as low as 1.25 µM .

Case Studies

  • Study on Antitumor Efficacy : A study evaluated the antitumor effects of a similar diazaspiro compound in xenograft models. The results indicated that treatment led to significant tumor regression compared to control groups.
  • Mechanistic Insights : Another investigation focused on the molecular docking studies that revealed how these compounds bind to target proteins involved in cancer signaling pathways, providing insights into their potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Diazaspiro Cores

The compound belongs to a family of diazaspirocyclic thiones, which vary in spiro ring size, substituent positions, and functional groups:

3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (GF33524)

  • Core structure : Diazaspiro[4.5]decene (10-membered spiro system).
  • Substituent : 4-methoxyphenyl at position 3.
  • Molecular weight : 274.39 g/mol.
  • Solubility : Provided as a 25 µL solution at 10 mM, stored at 2–8°C .
  • Key difference : Larger spiro ring (4.5 vs. 4.4) and simpler substitution pattern (single methoxy vs. dual dimethoxy groups).

3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione (A917618) Core structure: Diazaspiro[4.4]nonene (9-membered spiro system, identical to the target compound). Substituent: 4-chlorophenyl at position 3. Key difference: Chlorine substituent instead of methoxy groups, altering electronic properties (electron-withdrawing vs. electron-donating effects) .

R-146224 Core structure: Quinoline-based scaffold with a piperidinium bromide tail. Substituents: 3,5-diethoxyphenyl and 3,5-difluorophenyl groups. Pharmacological activity: ASBT inhibitor with IC50 ~23 nM in human models . Key difference: Non-spirocyclic structure but shares aromatic methoxy/ethoxy motifs.

Pharmacological Activity Comparisons

  • S-8921: A naphthoate-based ASBT inhibitor with a 3,4-dimethoxyphenyl group.
  • Compound 13 and 14 () : Diazaspiro[4.5]decane derivatives with phenyl/chlorophenyl substituents. These were analyzed for unspecified pharmacological activities, highlighting the role of spirocyclic cores in drug design .

Physicochemical and Functional Differences

  • Substituent effects :
    • Methoxy groups (target compound) enhance solubility and hydrogen-bonding capacity compared to chloro (A917618) or alkyl (R-146224) groups.
    • Dual dimethoxy substitution (3,4 and 3,5 positions) may improve steric hindrance or π-π stacking in protein binding vs. single substitutions (e.g., GF33524).
  • Spiro ring size :
    • Smaller spiro[4.4] systems (target compound, A917618) may confer conformational rigidity compared to spiro[4.5] (GF33524), influencing receptor selectivity.

Research Findings and Data Tables

Table 1: Structural and Pharmacological Comparison of Diazaspiro Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Pharmacological Data Reference
Target Compound Diazaspiro[4.4]nonene 3,4-dimethoxybenzoyl; 3,5-dimethoxyphenyl N/A Inferred ASBT modulation -
3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione Diazaspiro[4.5]decene 4-methoxyphenyl 274.39 Research use only
A917618 Diazaspiro[4.4]nonene 4-chlorophenyl N/A Structural analog
R-146224 Quinoline 3,5-diethoxyphenyl; 3,5-difluorophenyl N/A ASBT IC50 = 23 nM (human)
S-8921 Naphthoate 3,4-dimethoxyphenyl N/A ASBT inhibitor (in vivo models)

Table 2: Substituent Impact on Solubility and Activity

Substituent Type Example Compound Solubility Profile Pharmacological Inference
Dual methoxy (3,4; 3,5) Target Compound Likely moderate (polar) Enhanced ASBT binding affinity
Chloro A917618 Low (hydrophobic) Reduced solubility vs. methoxy
Ethoxy/fluoro R-146224 Variable High potency (nM-range IC50)

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